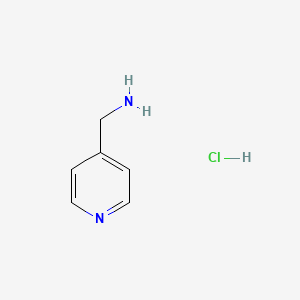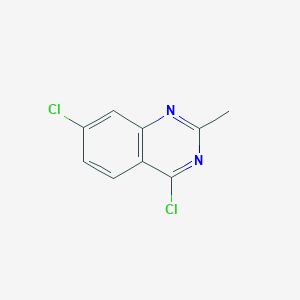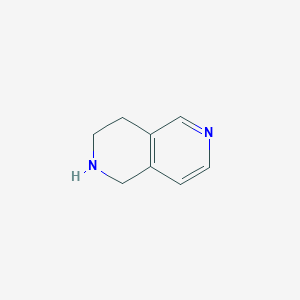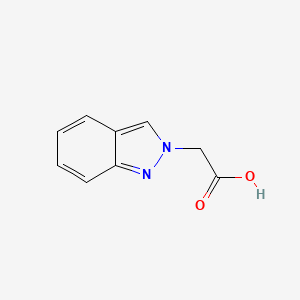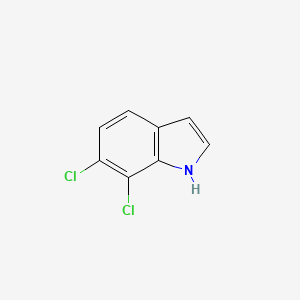
6,7-Dicloro-1H-indol
Descripción general
Descripción
6,7-Dichloro-1H-indole is an organic compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 and is solid in its physical form . The IUPAC name for this compound is 6,7-dichloro-1H-indole .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1H-indole is represented by the InChI code: 1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
6,7-Dichloro-1H-indole has a density of 1.5±0.1 g/cm3 . It has a boiling point of 331.3±22.0 °C at 760 mmHg . The compound is solid in its physical form .Aplicaciones Científicas De Investigación
6,7-Dicloro-1H-indol: Un análisis integral de las aplicaciones de investigación científica
Investigación farmacológica: Los derivados del indol son conocidos por sus diversas actividades biológicas, incluidas las actividades antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa. Estas propiedades los hacen valiosos en la investigación farmacológica para desarrollar nuevos agentes terapéuticos .
Síntesis de fármacos: El motivo estructural del indol está presente en muchos compuestos biológicamente activos naturales y sintéticos. Los indoles se utilizan en la síntesis de varios fármacos para tratar el cáncer, las infecciones microbianas y otros trastornos .
Estudios de acoplamiento molecular: Los derivados del indol se utilizan en estudios de acoplamiento molecular para explorar posibles actividades anti-VIH-1. Esta aplicación es crucial para comprender la interacción entre los fármacos y sus objetivos a nivel molecular .
Investigación de hormonas vegetales: El ácido indol-3-acético, un derivado producido por la degradación del triptófano en las plantas, es una hormona vegetal con funciones importantes en el crecimiento y desarrollo de las plantas. La investigación sobre los derivados del indol puede proporcionar información sobre la fisiología de las plantas .
Síntesis química: Los indoles sirven como bloques de construcción versátiles en la síntesis química, incluidas las reacciones de cicloadición y otras transformaciones complejas que son esenciales para crear nuevas entidades químicas .
Neurofarmacología: Dada la similitud estructural con la serotonina y la melatonina, los derivados del indol se estudian por sus posibles efectos en el sistema nervioso y podrían utilizarse para desarrollar tratamientos para los trastornos neurológicos.
Terapia contra el cáncer: Algunos derivados del indol han mostrado promesa en inducir la apoptosis en las células cancerosas, convirtiéndolos en candidatos para la investigación de la terapia contra el cáncer .
Investigación de canales iónicos: Los compuestos indólicos se han estudiado por su capacidad para activar los canales de K+ activados por Ca2± IK y SK humanos, que son importantes para comprender la función y la regulación de los canales iónicos .
Síntesis de derivados de indol como unidades frecuentes presentes en … Una breve revisión del potencial biológico de los derivados de indol Indol como bloque de construcción versátil en reacciones de cicloadición … Avances recientes en híbridos de indol biológicamente activos: una mini revisión … Activación de los canales de K+ activados por Ca2+ IK y SK humanos por NS309 (6,7 …
Mecanismo De Acción
Target of Action
6,7-Dichloro-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and has been shown to bind with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6,7-Dichloro-1H-indole may interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The properties of indole derivatives can vary widely, and their bioavailability can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 6,7-Dichloro-1H-indole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others .
Action Environment
The action, efficacy, and stability of 6,7-Dichloro-1H-indole can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment can all impact the compound’s action .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6,7-Dichloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6,7-Dichloro-1H-indole on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6,7-Dichloro-1H-indole can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6,7-Dichloro-1H-indole exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in changes in the enzyme’s conformation and function. Furthermore, 6,7-Dichloro-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6,7-Dichloro-1H-indole change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dichloro-1H-indole remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6,7-Dichloro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
6,7-Dichloro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of 6,7-Dichloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 6,7-Dichloro-1H-indole can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 6,7-Dichloro-1H-indole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
6,7-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWAXCLSNQVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483512 | |
| Record name | 6,7-DICHLORO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-08-0 | |
| Record name | 6,7-DICHLORO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



